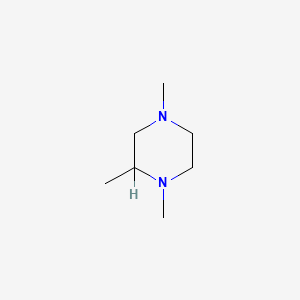

![molecular formula C5H10N2 B1148512 (1S,4S)-2,5-二氮杂双环[2.2.1]庚烷 CAS No. 132339-20-9](/img/structure/B1148512.png)

(1S,4S)-2,5-二氮杂双环[2.2.1]庚烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives involves various strategies, including the use of chiral pool synthesis starting from l-4-hydroxyproline and a tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence, which demonstrates the versatility and complexity of synthesizing this compound (Ivon et al., 2015). Another approach details a concise synthetic sequence providing access to the diazabicyclo[2.2.1]heptane scaffold on a gram scale, highlighting its importance in medicinal chemistry and pharmaceutical research (Beinat et al., 2013).

Molecular Structure Analysis

The molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring has been characterized, revealing insights into its conformational dynamics and stability. Crystallographic studies demonstrate that the molecule exists in distinct conformations stabilized by specific intramolecular interactions, providing a basis for understanding its reactivity and interaction with other molecules (Britvin & Rumyantsev, 2017).

Chemical Reactions and Properties

The reactivity of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane is characterized by its participation in various chemical reactions, including Michael addition reactions that lead to the synthesis of potent antiproliferative agents. These reactions demonstrate the compound's utility as a versatile building block in the design of molecules with significant biological activity (Laskar et al., 2018).

科学研究应用

合成和药用化学应用:(1S,4S)-2,5-二氮杂双环[2.2.1]庚烷,简称DBH,在药用化学和药物研究中具有重要意义。Beinat等人(2013年)详细介绍了一种合成方法,可大规模制备DBH,突出了其在创造医药化合物中的重要性(Beinat et al., 2013)。

晶体结构分析:Britvin和Rumyantsev(2017年)表征了2,5-二氮杂双环[2.2.1]庚烷母环的分子结构,为其在各个领域的应用提供了见解,这对于其结构性质至关重要(Britvin & Rumyantsev, 2017)。

对映选择性催化:(1S,4S)-2,5-二氮杂双环[2.2.1]庚烷已被用于不对称有机催化。González-Olvera等人(2008年)报道了其在对映选择性Biginelli反应中的应用,该反应合成具有生物活性的化合物(González-Olvera等人,2008年)。

癌症研究中的抗增殖活性:Laskar等人(2018年)合成了(1S,4S)-2,5-二氮杂双环[2.2.1]庚烷的衍生物,并评估了其对人类宫颈癌细胞系的抗增殖活性。他们的研究揭示了显著的抗增殖效果,为癌症治疗提供了潜力(Laskar et al., 2018)。

兽医学:丹诺沙星,一种兽医抗菌剂,涉及合成(1S,4S)-2,5-二氮杂双环[2.2.1]庚烷作为重要中间体。McGuirk等人(1992年)和Yan(2004年)的研究突出了其在开发有效兽医药物中的作用(McGuirk et al., 1992),(Yan, 2004)。

神经学研究:在神经学研究中,从(1S,4S)-2,5-二氮杂双环[2.2.1]庚烷衍生的化合物已被测试其对α7神经元尼古丁受体的亲和力,如Li等人(2010年)的研究所示(Li et al., 2010)。

未来方向

作用机制

Target of Action

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane, also known as DBH, is a chiral diazabicyclic compound It’s known that dbh can be used as a starting material for the synthesis of chiral diazabicyclic ligands , which can interact with various biological targets.

Mode of Action

It’s known that dbh derivatives can act as catalysts in asymmetric catalysis reactions . In these reactions, the chiral catalysts can influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other .

Biochemical Pathways

As a precursor in the preparation of diazabicyclo[221]heptane derivatives, DBH may indirectly influence various biochemical pathways through its derivatives .

Result of Action

It’s known that dbh can be used as an organocatalyst in the biginelli reaction of aromatic aldehydes with ethyl acetoacetate and urea . This suggests that DBH may have a role in facilitating chemical reactions at the molecular level.

属性

IUPAC Name |

(1S,4S)-2,5-diazabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-4-2-6-5(1)3-7-4/h4-7H,1-3H2/t4-,5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHJNJFJCGBKSF-WHFBIAKZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC1CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CN[C@@H]1CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What makes (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane a valuable building block in organic synthesis?

A1: (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane serves as a versatile chiral building block due to its rigid bicyclic structure and the presence of two nitrogen atoms. This allows for the creation of diverse derivatives with distinct stereochemical properties, making it attractive for developing chiral catalysts and ligands. [, , , ]

Q2: How is (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane used in asymmetric catalysis?

A2: Researchers have explored (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane derivatives as chiral ligands and organocatalysts in various asymmetric reactions. For example, they have been successfully employed in the enantioselective addition of diethylzinc to benzaldehyde, achieving enantioselectivities up to 78%. [, ] Additionally, they have shown promise in catalyzing the asymmetric Diels-Alder reaction. []

Q3: What is the significance of the Biginelli reaction and how does (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane play a role?

A3: The Biginelli reaction is a multicomponent reaction that yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), heterocyclic compounds with significant biological activity. (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane derivatives, particularly its hydrobromide salts, have been employed as organocatalysts in this reaction. They effectively promote the synthesis of DHPMs in good yields and with moderate enantioselectivity. []

Q4: Can you provide examples of specific (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane derivatives and their applications?

A4: * (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-dithiocarbamates: These derivatives exhibited promising antiproliferative activity against several cancer cell lines, including cervical, breast, and lung cancer, by inducing apoptosis. [, ]

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-derived α,β-diamino acid:* This compound serves as a valuable building block in peptide synthesis and drug discovery due to its unique structure and properties. []

Q5: What are the structural characteristics of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane?

A5: While the exact spectroscopic data isn't provided in the provided abstracts, we know it's a chiral bicyclic diamine. Its rigid structure and two nitrogen atoms offer versatile modification points for synthesizing diverse derivatives. [, , ]

Q6: How does the structure of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane derivatives influence their biological activity?

A6: Structure-activity relationship (SAR) studies on (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-dithiocarbamates revealed that specific substituents significantly impact their antiproliferative activity and selectivity towards different cancer cell lines. [, ] This suggests that modifications to the core structure can be strategically employed to fine-tune the biological activity of these derivatives.

Q7: Has (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane been incorporated into materials with unique properties?

A7: Yes, (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane has been utilized in creating organic-inorganic hybrid materials. These materials, incorporating alkali metal halides, exhibit interesting properties like phase transitions, dielectric anomalies, and switchable second harmonic generation (SHG) responses. [, ] The chiral nature of the molecule plays a crucial role in these properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

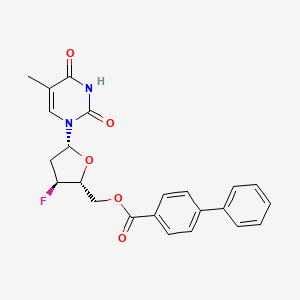

![4-Hydroxy-1-methyl-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B1148439.png)

![(5Z)-2-[5-(dimethylamino)thiophen-2-yl]-5-(5-dimethylazaniumylidenethiophen-2-ylidene)-3,4-dioxocyclopenten-1-olate](/img/structure/B1148448.png)